benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
Description
Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is a pyrrolidine-based organic compound featuring a urea linkage to a 2,3-dimethylphenyl group and a benzyl ester moiety. Key structural attributes include:
- Pyrrolidine backbone: A five-membered saturated ring with nitrogen, contributing conformational rigidity.
- Urea functional group: The [(2,3-dimethylphenyl)amino]carbonyl moiety, a common pharmacophore in agrochemicals and pharmaceuticals.
The 2,3-dimethylphenyl substituent may influence selectivity and metabolic stability compared to other aryl groups.
Properties
IUPAC Name |
benzyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-8-6-11-18(16(15)2)22-20(24)19-12-7-13-23(19)21(25)26-14-17-9-4-3-5-10-17/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPDSCFCIJXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Antiparasitic Activity
Research has indicated that certain analogues of pyrrolidine derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, compounds structurally similar to this compound have shown promising results in vitro with effective concentrations as low as .
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| Compound 73 | 0.001 | Highly potent against T. brucei |
| Benzyl derivative | TBD | Potential for further optimization |
Antitumor Activity
Studies have also explored the anticancer potential of pyrrolidine derivatives. In particular, the inhibition of key metabolic pathways in cancer cells has been observed. Compounds similar to this compound may inhibit glycolysis and disrupt cancer cell proliferation .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Disruption of Metabolic Pathways : The compound may interfere with glycolytic pathways essential for tumor cell survival .
Case Study 1: Antiparasitic Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that specific modifications to the structure significantly enhanced antiparasitic activity against Trypanosoma brucei. The findings suggest that benzyl substitutions can lead to increased bioavailability and efficacy .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines showed that compounds related to this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant biological activity, which can be categorized into several areas:
- Anticancer Activity : Research indicates potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Neurological Applications : Given the structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders.
Synthesis and Derivatization
The synthesis of Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate typically involves several organic chemistry techniques such as refluxing and purification through chromatography. The compound's versatility allows for various synthetic modifications which can enhance its biological activity or alter its pharmacokinetic properties.
Applications in Scientific Research
The applications of this compound in scientific research are extensive:
- Pharmacological Studies : Investigating the pharmacological profile to elucidate mechanisms of action and therapeutic potential.
- Binding Affinity Studies : Understanding its interactions with biological targets such as enzymes or receptors can provide insights into its efficacy and safety profile.
- Synergistic Effects : Studies on combinations with other compounds can reveal potential synergistic effects that enhance therapeutic outcomes.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting a need for further development as an anticancer agent.
- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics, marking its potential as a lead compound for new antibiotic development.
- Neuropharmacology Research : Exploratory studies indicated that the compound could modulate neurotransmitter systems, warranting further investigation into its use in treating conditions like depression or anxiety.
Comparison with Similar Compounds
Urea-Linked Phenyl Derivatives
Compounds with urea-linked phenyl groups are prevalent in agrochemicals. Key comparisons include:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Findings :
- Backbone Influence : The pyrrolidine ring may confer steric hindrance, altering binding to biological targets (e.g., acetolactate synthase in sulfonylureas) compared to triazine or benzamide backbones.
Pyrrolidine Carboxylate Derivatives
Pyrrolidine carboxylates are versatile intermediates in drug synthesis. A notable analog includes:
Table 2: Pyrrolidine Carboxylate Derivatives
Key Findings :
- Functional Group Impact : The urea group in the target compound contrasts with the bromo-imidazopyrazine group in the pharmaceutical analog, directing utility toward agrochemicals vs. antitumor or antiviral agents .
- Benzyl Ester Role : Both compounds use benzyl esters as protective groups, but hydrolysis rates may differ due to electronic effects from adjacent substituents.
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy :
- The urea carbonyl group exhibits stretching vibrations near 1650–1700 cm⁻¹ (amide I band), while the benzyl ester carbonyl appears at ~1740 cm⁻¹ .
- C-H stretches from the 2,3-dimethylphenyl group occur at 2850–2960 cm⁻¹, distinct from chloro- or methoxy-substituted analogs (e.g., chlorsulfuron) due to electron-donating methyl effects .
Stability and Reactivity :
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, and what key reaction parameters influence yield?
Answer:
The synthesis involves:
Protection of pyrrolidine nitrogen using benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
Coupling with 2,3-dimethylphenyl isocyanate at 0–5°C to form the urea linkage, minimizing side reactions .
Purification via column chromatography (ethyl acetate/hexane gradient, 3:7 to 1:1) to achieve >95% purity (HPLC).
Critical parameters :
- Temperature control during coupling (prevents decomposition).
- Solvent choice (DCM for solubility, DMF for sluggish reactions).
- Stoichiometric excess of isocyanate (1.2 eq) to drive reaction completion .
Advanced: How can researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies for this compound?
Answer:
Discrepancies arise from pharmacokinetic variability or assay conditions. A methodological approach includes:
- Plasma protein binding assays (equilibrium dialysis) to assess free compound availability .
- Liver microsome studies (human/rat) with LC-MS metabolite profiling to identify metabolic liabilities .
- Hypoxia-mimetic in vitro assays (5% O₂) to better replicate in vivo tissue environments .
Normalize data to reference inhibitors (e.g., positive controls) for cross-study validation.
Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
Key techniques and signals:
| Technique | Diagnostic Signals | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 6.7–7.3 ppm (aromatic protons) | Core structure validation |
| IR | ~1680 cm⁻¹ (amide C=O), ~1720 cm⁻¹ (carbamate C=O) | Urea and carbamate linkages |
| HRMS | Exact mass ±3 ppm error (e.g., [M+H]⁺ = 397.1762) | Molecular formula confirmation |
Advanced: What structure-activity relationship (SAR) trends are observed for analogs targeting enzyme inhibition?
Answer:
| Modification Site | Effect on Activity | Example Analog | Reference |
|---|---|---|---|
| Pyrrolidine C2 substituent | Bulky groups (e.g., benzyl) improve binding affinity by 3–5× | Benzyl 2-(6-amino-4-methylpyridin-3-yl) analog | |
| 2,3-Dimethylphenyl group | Methyl para position enhances hydrophobic interactions | 3-Methyl derivative (IC50 reduced by 50%) | |
| Carbamate linker | Replacement with urea decreases metabolic stability (t₁/₂ from 8h to 1.5h) | Urea analog |
Advanced: How can computational tools predict the binding mode of this compound to a protein target?
Answer:
Stepwise workflow :
Molecular docking (AutoDock Vina) to generate initial poses using a crystal structure (PDB) .
Molecular dynamics (MD) simulations (GROMACS, 100 ns trajectory) to assess stability of docked complexes .
Binding free energy calculations via MM-PBSA, validated against experimental IC50 values (R² >0.85 required for predictive models) .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Perform biannual purity checks via TLC (silica gel 60 F254, ethyl acetate eluent). Repurify if degradation exceeds 5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
